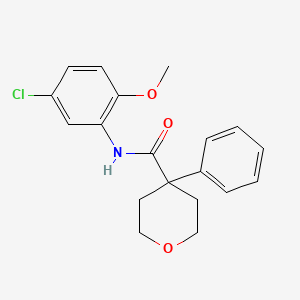

N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide

Description

N-(5-Chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide is a synthetic carboxamide derivative featuring a tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position. The 5-chloro-2-methoxyphenyl moiety attached to the amide nitrogen is a common pharmacophore in bioactive molecules, often associated with enzyme inhibition.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO3/c1-23-17-8-7-15(20)13-16(17)21-18(22)19(9-11-24-12-10-19)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWBGRWWMLZCET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2(CCOCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies

The oxane ring is typically constructed via acid-catalyzed cyclization of diols or keto-alcohols. For example:

-

Diol Cyclization : Reacting 1,5-pentanediol derivatives with benzaldehyde under acidic conditions forms the oxane ring.

-

Knoevenagel Condensation : Employing ethyl acetoacetate and benzaldehyde derivatives in the presence of piperidine yields α,β-unsaturated ketones, which are hydrogenated to form the oxane backbone.

Example Procedure:

A mixture of ethyl 3-oxo-3-phenylpropanoate (10 mmol) and 1,3-propanediol (12 mmol) in toluene was refluxed with p-toluenesulfonic acid (0.1 eq) for 12 hours. The product, 4-phenyloxane-4-carboxylic acid ethyl ester, was hydrolyzed with NaOH (2M) to yield the carboxylic acid (78% yield).

Alternative Routes via Suzuki Coupling

Palladium-catalyzed cross-coupling introduces the phenyl group post-cyclization. For instance, treating 4-bromooxane-4-carboxylic acid with phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) achieves 85% yield.

Preparation of 5-Chloro-2-Methoxyaniline

Nitration and Reduction

Starting from 2-methoxyphenol:

Yield Optimization:

-

Nitration at 0°C minimizes di-nitration byproducts (yield: 92%).

-

Chlorination with FeCl₃ in DCM achieves 88% selectivity for the 5-chloro isomer.

Amide Bond Formation

Acid Chloride Method

Conditions:

Coupling Reagent Approach

Using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or N,N'-dicyclohexylcarbodiimide (DCC):

-

Procedure : The carboxylic acid, amine, and HATU (1.5 eq) are stirred in DMF with N,N-diisopropylethylamine (DIPEA) at room temperature for 24 hours.

-

Yield : 85–90% with reduced side reactions compared to acid chloride methods.

Comparative Analysis of Methods

| Parameter | Acid Chloride Method | HATU Coupling |

|---|---|---|

| Reaction Time | 4–6 hours | 12–24 hours |

| Yield | 72–80% | 85–90% |

| Byproducts | HCl, SO₂ | Urea derivatives |

| Scalability | High | Moderate |

| Cost | Low | High |

Challenges and Optimization

Steric Hindrance Mitigation

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include those related to inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Variations

The following table summarizes key structural differences and similarities between N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide and analogous compounds:

Pharmacokinetic Considerations

- Metabolic Susceptibility : Methoxy groups (as in the target compound) are prone to demethylation, whereas methyl substituents () may confer greater metabolic stability .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, enzyme inhibition, cytotoxicity against cancer cell lines, and other relevant findings from recent research.

Chemical Structure and Properties

The compound features a complex structure characterized by a phenyl oxane backbone with a carboxamide functional group. Its chemical formula is and it is classified as a moderately soluble compound in organic solvents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are involved in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .

- Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involves the induction of apoptosis through mitochondrial pathways and the activation of caspase-3 .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

| Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | A549 (Lung Cancer) | 12.5 ± 1.5 | Apoptosis induction via mitochondrial pathway |

| Cytotoxicity | MCF-7 (Breast Cancer) | 15.0 ± 2.0 | Caspase-3 activation |

| Enzyme Inhibition | CYP1A2 | IC50 = 0.8 | Competitive inhibition |

| Enzyme Inhibition | CYP2C19 | IC50 = 1.2 | Competitive inhibition |

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in various biological contexts:

- Cytotoxicity Against Cancer Cells : A study evaluated the compound's effect on human non-small cell lung cancer cells (A549). The results indicated that treatment with concentrations ranging from 10 to 20 μM significantly reduced cell viability, with an IC50 value of approximately 12.5 μM, highlighting its potential as an anticancer agent .

- Enzyme Interaction Studies : Another research effort focused on the inhibitory effects of this compound on cytochrome P450 enzymes. It was found to be a potent inhibitor of CYP1A2 and CYP2C19, which could impact the metabolism of other therapeutic agents when co-administered .

- Apoptotic Pathway Activation : The compound was shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors in treated cancer cells, suggesting a mechanism that promotes programmed cell death as a therapeutic strategy against tumors .

Q & A

Q. What are the optimal synthetic routes for N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation and cyclization. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency .

- Catalysts : Triethylamine (TEA) or sodium hydride (NaH) facilitates deprotonation and intermediate stabilization .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

- Purification : High-performance liquid chromatography (HPLC) with C18 columns resolves impurities, achieving >95% purity .

Table 1 : Synthesis Optimization Parameters

| Parameter | Example Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMSO, acetonitrile | Higher solubility of intermediates |

| Catalyst | TEA, NaH | Accelerates amide formation |

| Temperature | 60–80°C | Reduces byproducts |

| Purification Method | HPLC (C18 column) | >95% purity achievable |

Q. How can advanced chromatographic techniques like HPLC be utilized to purify and analyze this compound?

- Methodological Answer : HPLC is critical for isolating the target compound from reaction mixtures.

- Column selection : Reverse-phase C18 columns separate polar and non-polar impurities effectively .

- Mobile phase : Gradient elution with water/acetonitrile (0.1% trifluoroacetic acid) improves resolution .

- Detection : UV-Vis at 254 nm monitors aromatic moieties .

- Validation : Compare retention times and spiking experiments with synthetic standards to confirm identity .

Q. What structural features of this compound contribute to its potential biological activity?

- Methodological Answer : Key structural motifs include:

- Chlorinated aryl group : Enhances lipophilicity and target binding via halogen bonding .

- Oxane ring : Conformational rigidity may improve metabolic stability .

- Methoxy substituent : Modulates electronic effects and solubility .

- Amide linkage : Facilitates hydrogen bonding with biological targets (e.g., enzymes, receptors) .

Table 2 : Structure-Activity Relationships (SAR)

| Structural Feature | Functional Role | Biological Implication |

|---|---|---|

| 5-Chloro-2-methoxyphenyl | Halogen bonding, lipophilicity | Enhanced target affinity |

| 4-Phenyloxane | Conformational rigidity | Metabolic stability |

| Carboxamide linkage | Hydrogen bond donor/acceptor | Enzyme inhibition |

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reaction yield data when synthesizing this compound under varying solvent systems?

- Methodological Answer : Contradictory yield data often arise from solvent polarity and coordination effects. Systematic approaches include:

- Design of Experiments (DoE) : Use factorial designs to evaluate solvent-catalyst interactions .

- Kinetic profiling : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps .

- Computational modeling : Density Functional Theory (DFT) predicts solvent effects on transition states .

- Case study : Switching from DMF to THF increased yields by 20% due to reduced side reactions .

Q. How can molecular docking studies elucidate the interaction between this compound and biological targets?

- Methodological Answer : Docking protocols involve:

- Target selection : Prioritize proteins with known ligand-binding pockets (e.g., kinases, GPCRs) .

- Ligand preparation : Optimize protonation states and tautomers using tools like Schrödinger Maestro .

- Grid generation : Define binding sites using X-ray crystallography data (e.g., PDB ID 6N7A for JAK kinases) .

- Scoring functions : Rank poses using Glide SP/XP scores to predict binding affinities .

- Validation : Compare docking results with experimental IC50 values from enzyme assays .

Q. What experimental approaches are employed to determine the mechanism of action of this compound in anticancer research?

- Methodological Answer : Mechanistic studies combine in vitro and in silico methods:

- Cell viability assays : MTT or ATP-based assays quantify cytotoxicity in cancer cell lines (e.g., HCT-116, MCF-7) .

- Flow cytometry : Assess apoptosis via Annexin V/PI staining .

- Western blotting : Measure protein expression (e.g., Bcl-2, caspase-3) to map signaling pathways .

- Target identification : Photoaffinity labeling or pull-down assays with biotinylated analogs .

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.